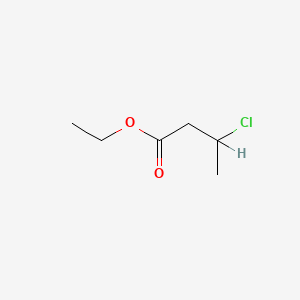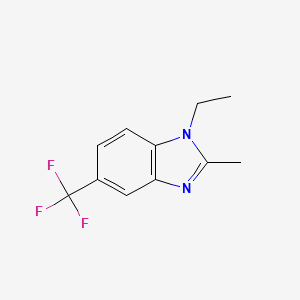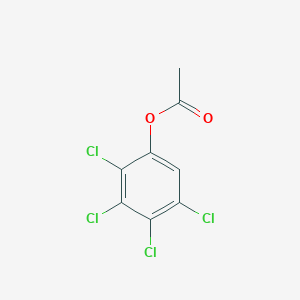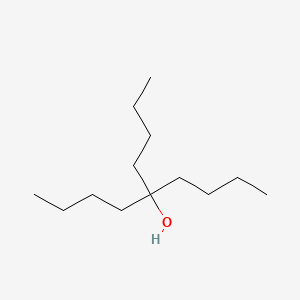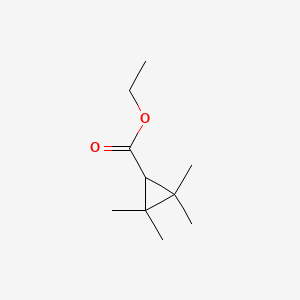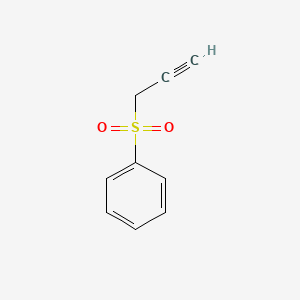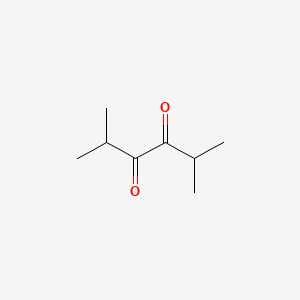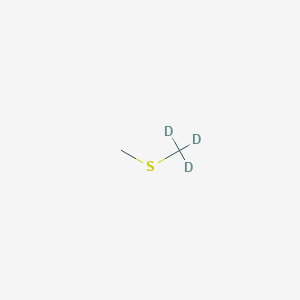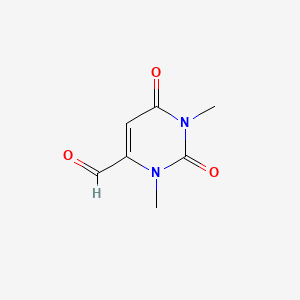
1,3-二甲基-6-甲酰尿嘧啶
描述
1,3-Dimethyl-6-formyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of two methyl groups at positions 1 and 3, and a formyl group at position 6 of the uracil ring.
科学研究应用
1,3-Dimethyl-6-formyluracil has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in DNA and RNA interactions and modifications.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
Target of Action
1,3-Dimethyl-6-formyluracil is a synthetic compound that has been studied for its potential cytotoxic properties . The primary targets of this compound appear to be cancer cells, specifically lymphoblastic leukemia cells .
Mode of Action
It has been found that the compound can suppress the metabolic activity of lymphoblastic leukemia cells . This suggests that it may interact with cellular targets to disrupt metabolic processes, leading to cell death.
Biochemical Pathways
Given its observed cytotoxic effects, it is likely that it interferes with pathways essential for cell survival and proliferation .
Result of Action
The primary result of the action of 1,3-Dimethyl-6-formyluracil is the suppression of metabolic activity in lymphoblastic leukemia cells . This leads to a decrease in cell viability, indicating a potential use for this compound in cancer treatment.
生化分析
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules, which could potentially influence biochemical reactions .
Cellular Effects
Some studies suggest that it may have cytotoxic properties against certain cell lines, including HEK293, HepG2, and Jurkat . This suggests that 1,3-Dimethyl-6-formyluracil could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The temporal effects of 1,3-Dimethyl-6-formyluracil in laboratory settings are not yet fully known. It is known that it can interact with various biomolecules, potentially leading to changes in cellular function over time .
Dosage Effects in Animal Models
The effects of different dosages of 1,3-Dimethyl-6-formyluracil in animal models are not yet fully known. It is known that it can interact with various biomolecules, potentially leading to changes in cellular function at different dosages .
Metabolic Pathways
The metabolic pathways that 1,3-Dimethyl-6-formyluracil is involved in are not yet fully known. It is known that it can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1,3-Dimethyl-6-formyluracil within cells and tissues are not yet fully known. It is known that it can interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 1,3-Dimethyl-6-formyluracil is not yet fully known. It is known that it can interact with various biomolecules, potentially influencing its activity or function at specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-6-formyluracil can be synthesized through various methods. One common approach involves the formylation of 1,3-dimethyluracil. This can be achieved by reacting 1,3-dimethyluracil with formylating agents such as formic acid or formamide under acidic conditions . Another method involves the oxidation of 1,3-dimethyl-6-hydroxymethyluracil using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
In an industrial setting, the production of 1,3-Dimethyl-6-formyluracil may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The choice of formylating agents and reaction conditions can be tailored to achieve efficient production while minimizing by-products .
化学反应分析
Types of Reactions
1,3-Dimethyl-6-formyluracil undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: 1,3-Dimethyl-6-carboxyuracil.
Reduction: 1,3-Dimethyl-6-hydroxymethyluracil.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
1,3-Dimethyluracil: Lacks the formyl group at position 6.
1,3-Dimethyl-6-hydroxymethyluracil: Contains a hydroxymethyl group instead of a formyl group at position 6.
1,3-Dimethyl-6-carboxyuracil: Contains a carboxylic acid group at position 6.
Uniqueness
1,3-Dimethyl-6-formyluracil is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The formyl group allows for specific interactions with nucleic acids and enzymes, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
1,3-dimethyl-2,6-dioxopyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-8-5(4-10)3-6(11)9(2)7(8)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXDGQXFKVFXDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232205 | |
| Record name | 1,3-Dimethyl-6-formyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83174-90-7 | |
| Record name | 1,3-Dimethyl-6-formyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083174907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyl-6-formyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


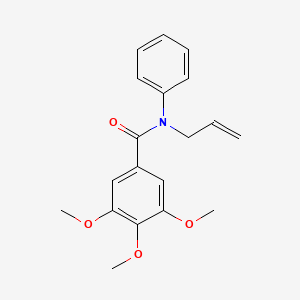
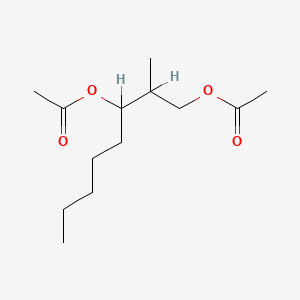
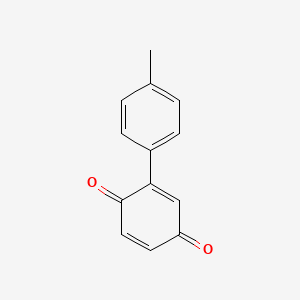
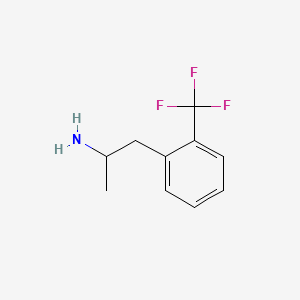

![Benz[f]isoquinoline](/img/structure/B1616488.png)
